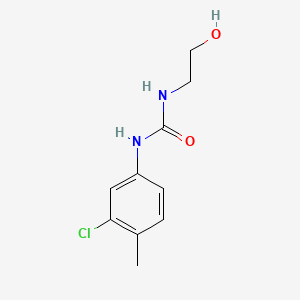
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated aromatic ring and a hydroxyethyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea typically involves the reaction of 3-chloro-4-methylaniline with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions usually involve heating the mixture to a temperature of around 100-120°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorinated aromatic ring can be reduced to form a dechlorinated product.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)-1-(2-oxoethyl)urea.
Reduction: Formation of 3-(4-methylphenyl)-1-(2-hydroxyethyl)urea.
Substitution: Formation of 3-(3-substituted-4-methylphenyl)-1-(2-hydroxyethyl)urea.
科学的研究の応用
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chlorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(3-Chlorophenyl)-1-(2-hydroxyethyl)urea
- 3-(4-Methylphenyl)-1-(2-hydroxyethyl)urea
- 3-(3-Chloro-4-methylphenyl)-1-(2-methoxyethyl)urea
Uniqueness
3-(3-Chloro-4-methylphenyl)-1-(2-hydroxyethyl)urea is unique due to the presence of both a chlorinated aromatic ring and a hydroxyethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
87919-17-3 |
|---|---|
分子式 |
C10H13ClN2O2 |
分子量 |
228.67 g/mol |
IUPAC名 |
1-(3-chloro-4-methylphenyl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C10H13ClN2O2/c1-7-2-3-8(6-9(7)11)13-10(15)12-4-5-14/h2-3,6,14H,4-5H2,1H3,(H2,12,13,15) |
InChIキー |
QMHYLFJGDLSVCG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



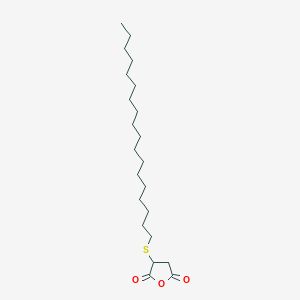
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
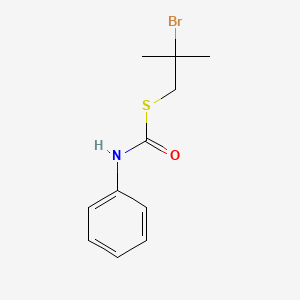
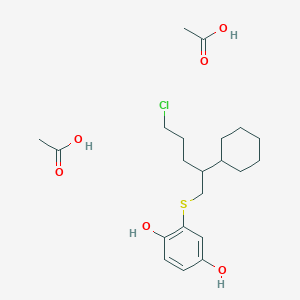
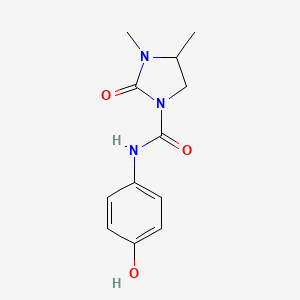
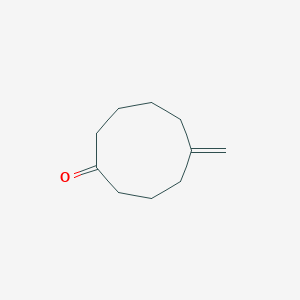

![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
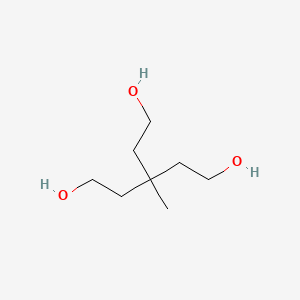
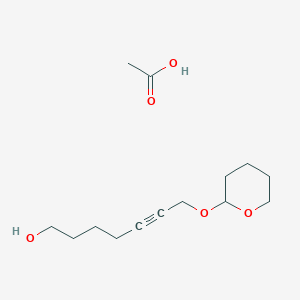
![2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one](/img/structure/B14402870.png)
